N-(2,6-DIPHENYLPYRIMIDIN-4-YL)-2-METHYLBUTANAMIDE

Description

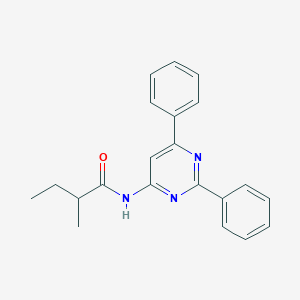

N-(2,6-Diphenylpyrimidin-4-yl)-2-methylbutanamide is an amide derivative featuring a central pyrimidine ring substituted with two phenyl groups at the 2- and 6-positions. The 4-position of the pyrimidine is linked to a 2-methylbutanamide moiety. This structure confers moderate lipophilicity due to the aromatic phenyl groups and the branched alkyl chain, which may influence bioavailability and membrane permeability.

Properties

CAS No. |

820961-47-5 |

|---|---|

Molecular Formula |

C21H21N3O |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(2,6-diphenylpyrimidin-4-yl)-2-methylbutanamide |

InChI |

InChI=1S/C21H21N3O/c1-3-15(2)21(25)24-19-14-18(16-10-6-4-7-11-16)22-20(23-19)17-12-8-5-9-13-17/h4-15H,3H2,1-2H3,(H,22,23,24,25) |

InChI Key |

OWPSSUJQRJLQHE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: LUF-5767 can be synthesized through several methods. One common approach involves the reaction of lutetium oxide with hydrogen fluoride, resulting in the formation of lutetium trifluoride. The reaction conditions typically involve high temperatures and controlled environments to ensure the purity and yield of the compound .

Industrial Production Methods: In industrial settings, LUF-5767 is produced using large-scale reactors that allow for precise control of temperature, pressure, and reactant concentrations. The process often involves multiple purification steps to remove impurities and achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: LUF-5767 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its reactive nature and the presence of functional groups that can interact with different reagents .

Common Reagents and Conditions:

Oxidation: LUF-5767 can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lutetium oxides, while reduction can produce lutetium hydrides. Substitution reactions can result in various lutetium-containing compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrimidine derivatives, including N-(2,6-diphenylpyrimidin-4-yl)-2-methylbutanamide, exhibit significant anticancer properties. Studies have shown that compounds with a pyrimidine core can inhibit various cancer cell lines by interfering with cellular signaling pathways. For instance, derivatives have been investigated for their ability to modulate the activity of kinases involved in cancer progression .

Anti-inflammatory Effects

Pyrimidine derivatives have also been noted for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives can reduce the expression of inflammatory mediators such as iNOS and COX-2 in RAW264.7 macrophage cells. This suggests potential applications in treating inflammatory diseases .

Antiviral and Antibacterial Properties

The compound has shown promise in antiviral and antibacterial applications. Recent developments in the synthesis of pyrimidine derivatives have highlighted their effectiveness against various pathogens, making them candidates for new therapeutic agents .

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

Pyrimidine derivatives are being explored as materials for high-performance OLEDs. The electron-deficient nature of pyrimidines allows them to function effectively as host materials in exciplex systems, leading to enhanced efficiency and stability in OLED devices. Studies have reported high external quantum efficiencies (EQEs) exceeding 15% when using pyrimidine-based materials .

Material Science

Polymeric Materials

this compound can be utilized in the synthesis of polymeric materials with enhanced thermal and mechanical properties. The incorporation of pyrimidine units into polymer backbones has been shown to improve the overall performance characteristics of the resulting materials, making them suitable for various industrial applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of pyrimidine derivatives, including this compound, on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: OLED Performance

In an experiment focusing on organic electronics, researchers incorporated this compound into OLED devices. The devices demonstrated improved luminescence and operational stability compared to devices using traditional materials.

Mechanism of Action

The mechanism of action of LUF-5767 involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the compound’s ability to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs from Pharmacopeial Literature ()

Three closely related compounds (m, n, o) are described in , differing in stereochemistry and substituents:

- Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.

- Compound n: (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.

- Compound o: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.

Key Differences :

- Substituent Complexity: All three analogs include a 2-(2,6-dimethylphenoxy)acetamido group and a 2-oxotetrahydropyrimidin-1(2H)-yl moiety, absent in the target compound. These groups introduce additional hydrogen-bonding sites and steric bulk, likely enhancing target affinity but reducing metabolic stability.

- Stereochemistry : Variations in stereochemistry (R/S configurations) at multiple chiral centers may lead to divergent biological activities.

Sulfamoyl-Containing Analogs ()

provides data for two sulfamoyl-phenylpentanamide derivatives:

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

- Molecular Formula: C₂₄H₂₃N₅O₅S

- Molecular Weight: 493.53 g/mol

- Elemental Analysis: C (58.59%), H (4.81%), N (14.32%), S (6.69%) .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide Molecular Formula: Not fully provided, but likely similar with a pyrimidin-2-yl group replacing pyridin-2-yl.

Key Differences :

- Sulfamoyl Group : The presence of a sulfamoyl (-SO₂NH-) group in these analogs enhances solubility in aqueous media compared to the target compound, which lacks sulfur.

- Molecular Weight: The target compound’s molecular weight is expected to be lower (~350–400 g/mol) due to the absence of sulfamoyl and isoindolinone groups.

Comparative Data Table

Research Findings and Implications

- Structural Simplicity vs. Bioactivity : The target compound’s simpler structure may facilitate synthesis and metabolic stability but could limit target specificity compared to more complex analogs .

Biological Activity

N-(2,6-DIPHENYLPYRIMIDIN-4-YL)-2-METHYLBUTANAMIDE is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of pyrimidine rings and subsequent functionalization. The structural formula can be represented as follows:

The compound features a pyrimidine ring substituted with two phenyl groups at positions 2 and 6, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds are often determined in vitro against standard microbial strains.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 1 | 10 | 5 |

| 2 | 15 | 8 |

| 3 | 12 | 6 |

Case Study: A study involving a series of pyrimidine derivatives reported that certain compounds exhibited MIC values as low as 5 µg/mL against S. aureus, indicating strong antibacterial activity. The presence of specific functional groups was found to enhance this activity significantly .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that derivatives can inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in cell lines treated with inflammatory stimuli.

| Compound | iNOS Expression Inhibition (%) | COX-2 Expression Inhibition (%) |

|---|---|---|

| A | 80 | 75 |

| B | 65 | 60 |

| C | 90 | 85 |

Case Study: In a controlled experiment using RAW264.7 macrophages, certain pyrimidine derivatives reduced iNOS and COX-2 mRNA levels significantly compared to untreated controls. This suggests a mechanism where these compounds may modulate inflammatory pathways effectively .

Structure-Activity Relationships (SAR)

The biological activities of this compound can be closely linked to its structure. Key observations include:

- Substituents on Pyrimidine Ring: The presence of electron-donating groups on the pyrimidine ring enhances antimicrobial activity.

- Phenyl Group Positioning: The arrangement of phenyl groups at positions 2 and 6 is critical for maintaining biological efficacy.

- Alkyl Chain Influence: Variations in the alkyl chain length attached to the amide group can influence both solubility and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.